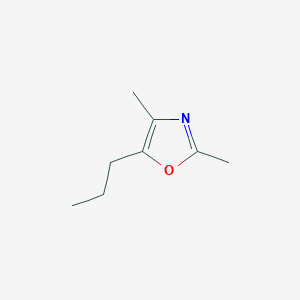
2,4-Dimethyl-5-propyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-propyloxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5. The molecular formula of this compound is C8H13NO, and it has a molecular weight of 139.1949 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-propyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an amide in the presence of a catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired oxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-propyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2,4-Dimethyl-5-propyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,4-Dimethyl-5-propyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4,5-Trimethyloxazole: Similar in structure but with an additional methyl group at position 5.
2,4-Dimethyloxazole: Lacks the propyl group at position 5.
5-Propyl-2-methyloxazole: Similar but with only one methyl group at position 2.
Uniqueness
2,4-Dimethyl-5-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
特性
CAS番号 |
84027-86-1 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
2,4-dimethyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3 |
InChIキー |
PSGAPKDEFJWSNU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
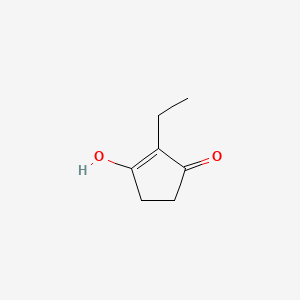
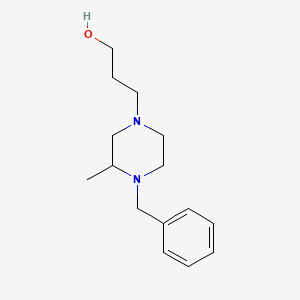
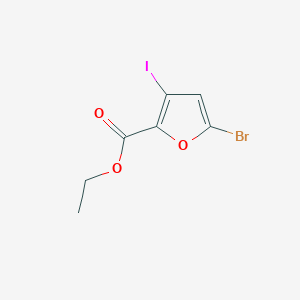
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
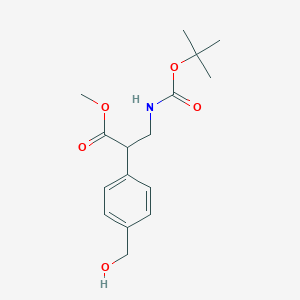
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
